Superior Diagnostic Sensitivity in Colorectal Cancer vs. CEA and CA19-9
In a study of 248 colorectal cancer patients, urinary N',N''-Diacetylspermine (DiAcSpm) demonstrated a sensitivity of 75.8%, which was significantly higher than the sensitivities of serum CEA (39.5%, P < 0.0001) and CA19-9 (14.1%, P < 0.0001) [1]. This represents a direct head-to-head comparison in the same patient cohort, quantifying a 1.9-fold and 5.4-fold improvement, respectively.
| Evidence Dimension | Diagnostic Sensitivity |
|---|---|
| Target Compound Data | 75.8% |
| Comparator Or Baseline | CEA: 39.5%; CA19-9: 14.1% |
| Quantified Difference | DiAcSpm is 1.9-fold more sensitive than CEA and 5.4-fold more sensitive than CA19-9 |
| Conditions | Urine samples from 248 colorectal cancer patients; ELISA method for DiAcSpm; serum assays for CEA and CA19-9; cutoff = mean + 2 SD of 52 healthy controls |
Why This Matters
Higher sensitivity directly translates to fewer false-negative results in cancer screening, making DiAcSpm a superior choice for procurement in diagnostic assay development.
- [1] Hiramatsu K, Takahashi K, Yamaguchi T, Matsumoto H, Miyamoto H, Tanaka S, et al. N1,N12-Diacetylspermine as a sensitive and specific novel marker for early- and late-stage colorectal and breast cancers. Clin Cancer Res. 2005;11(8):2986-2990. View Source
